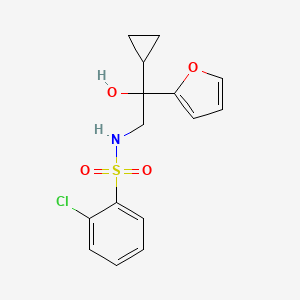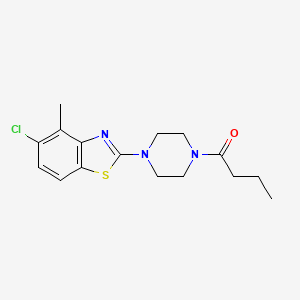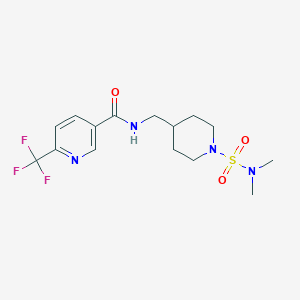
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H21F3N4O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biochemical Properties
- Nicotinamide N-methyltransferase (NNMT) Activity : NNMT, an enzyme catalyzing the N-methylation of nicotinamide and related compounds, plays a crucial role in the metabolism of nicotinamide. A study by Rini et al. (1990) explored the ion-pairing radiochemical assay for NNMT in human liver, providing insights into the enzyme's biochemical properties and individual variation. This information is vital for understanding the N-methylation of pyridine compounds and their impact on therapeutic efficacy or toxicity (Rini et al., 1990).
Cancer Research
- NNMT in Cancer : NNMT overexpression in various cancers is linked to tumorigenesis. Ulanovskaya et al. (2013) reported that NNMT impairs methylation potential in cancer cells, leading to altered epigenetic states and heightened expression of pro-tumorigenic gene products. This reveals a connection between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Plant Metabolism
- Nicotinamide Metabolism in Plants : Matsui et al. (2007) investigated the metabolism of nicotinamide in various plants, including its conversion to nicotinic acid for nucleotide synthesis. The study highlights how nicotinamide is metabolized into trigonelline and nicotinic acid 1N-glucoside in different species and organs, underscoring the diversity in nicotinic acid conjugate formation in plants (Matsui et al., 2007).
Therapeutic Potential and Inhibitor Development
- Inhibitors of NNMT : The development of NNMT inhibitors is a significant focus in therapeutic research. Babault et al. (2018) discovered a bisubstrate NNMT inhibitor, providing a foundation for more potent and selective inhibitors. This research is crucial for understanding the interaction between small-molecule inhibitors and NNMT, potentially leading to novel treatments for diseases associated with NNMT overexpression (Babault et al., 2018).
DNA Damage and Repair
- Nicotinamide and DNA Repair : Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair in human lymphocytes damaged by UV irradiation and other agents. This suggests a potential role for nicotinamide derivatives in enhancing DNA repair mechanisms, which could be significant in therapeutic strategies for conditions involving DNA damage (Berger & Sikorski, 1980).
Eigenschaften
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3S/c1-21(2)26(24,25)22-7-5-11(6-8-22)9-20-14(23)12-3-4-13(19-10-12)15(16,17)18/h3-4,10-11H,5-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMODZMLKBGVWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
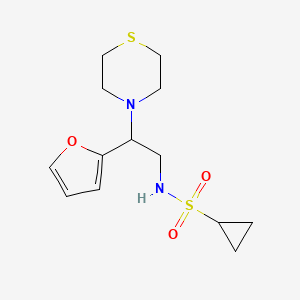
![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
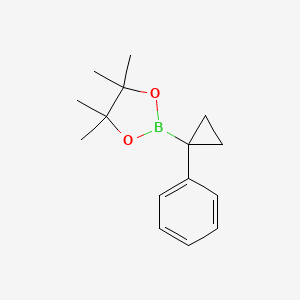


![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

